molecular formula C9H11N3O2 B13876314 3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid CAS No. 16014-67-8

3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid

Cat. No.: B13876314
CAS No.: 16014-67-8
M. Wt: 193.20 g/mol
InChI Key: ZKCJZIHPVDTCCW-UHFFFAOYSA-N
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Description

3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a partially saturated quinoxaline core annulated with carboxylic acid and amino functional groups, making it a valuable scaffold for the synthesis of diverse biologically active molecules. Quinoxaline-2-carboxylic acid derivatives are recognized for their broad spectrum of pharmacological properties, which include investigated antibacterial, antifungal, and anticancer activities . The specific substitution pattern of this analogue, particularly the 3-amino group on the tetrahydroquinoxaline structure, is often explored to modulate the electronic properties and binding affinity of the core scaffold, potentially leading to enhanced interactions with biological targets . Researchers utilize this compound as a key intermediate in the development of novel therapeutic agents, leveraging its suitability for further functionalization via its amine and carboxylic acid groups. It is strictly for research applications and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

16014-67-8

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

3-amino-5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid

InChI

InChI=1S/C9H11N3O2/c10-8-7(9(13)14)11-5-3-1-2-4-6(5)12-8/h1-4H2,(H2,10,12)(H,13,14)

InChI Key

ZKCJZIHPVDTCCW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(C(=N2)N)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid

General Synthetic Strategy

The synthesis typically starts with the construction of the tetrahydroquinoxaline core, followed by functionalization to introduce the amino group at the 3-position and the carboxylic acid group at the 2-position. Key steps often involve cyclocondensation reactions, selective substitutions, and functional group transformations under controlled conditions.

Reported Synthetic Routes

Cyclocondensation of Cyclohexadione with Glycinamide

A common approach involves the cyclocondensation of cyclohexadione with glycinamide under basic conditions to form 5,6,7,8-tetrahydroquinoxalin-2(1H)-one. This intermediate is then subjected to further derivatization steps to introduce the amino group at the 3-position and convert the ketone to the carboxylic acid functionality at the 2-position.

Palladium-Catalyzed Arylation and Functionalization

The bicyclic ketone intermediate can be triflated to form a key intermediate, which undergoes palladium-catalyzed Suzuki coupling to introduce aryl groups selectively. Alternatively, arylation of 5,6,7,8-tetrahydroquinoxaline N-oxide under palladium catalysis followed by reduction of the N-oxide moiety affords the desired tetrahydroquinoxaline derivatives. These methods allow for the introduction of diverse substituents, facilitating structure-activity relationship studies.

Detailed Synthetic Example and Conditions

Step Description Reagents/Conditions Yield/Remarks
1 Cyclocondensation of cyclohexadione with glycinamide Basic conditions, aqueous or alcoholic solvent, moderate heating Formation of 5,6,7,8-tetrahydroquinoxalin-2(1H)-one intermediate
2 Triflation of bicyclic ketone Triflic anhydride, suitable base, low temperature Formation of triflate intermediate for cross-coupling
3 Palladium-catalyzed Suzuki coupling Pd catalyst, arylboronic acid, base, solvent (e.g., DMF), elevated temperature Arylated tetrahydroquinoxaline derivatives
4 Reduction of N-oxide (if applicable) Suitable reducing agent (e.g., phosphorous trichloride or zinc/acetic acid) Conversion to final tetrahydroquinoxaline structure
5 Functional group transformation to amino and carboxylic acid Amination, hydrolysis or oxidation steps Installation of 3-amino and 2-carboxylic acid groups

Research Data and Analysis

A study focusing on derivatives of 5,6,7,8-tetrahydroquinoxaline revealed that substituents on the phenyl moiety significantly affect biological activity, suggesting that preparation methods allowing for diverse substitution patterns are valuable for optimizing pharmacological profiles. For example, compound 31 (2-hydroxy, 4-fluoro substitution) showed the greatest potency as a P2X1-purinoceptor antagonist with an IC50 of 14 μM, indicating the importance of precise synthetic control to obtain biologically active analogues.

Table 1. Structure-Activity Relationship of 5,6,7,8-Tetrahydroquinoxaline Derivatives

Compound No. Ortho Substituent Meta Substituent Para Substituent % Max Inhibition (EFS) IC50 (μM)
1 H H H 18 133
6 OH H H 25 54
11 H OH H 36 24
15 H CO2Me H 22 23
20 H H i-Pr 53 113
31 OH H F 13 14

This data underscores the synthetic challenge and importance of precise substitution patterns in the preparation of biologically relevant tetrahydroquinoxaline carboxylic acids.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The exact pathways involved are still under investigation .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Source
3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid Quinoxaline Amino, carboxylic acid Not reported Synthetic building block N/A
3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid Naphthalene Amino, carboxylic acid Not reported High-cost intermediate
3-Amino-N-benzyl-7,7-dimethyl-5-oxo-thienoquinoline-2-carboxamide Thieno[2,3-b]quinoline Benzylamide, dimethyl, oxo Not reported Bcl-2-like protein interaction
6-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid Quinoline Oxo, carboxylic acid 191.18 Compact structure

Biological Activity

3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid (THQCA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C9H11N3O
  • Molecular Weight : 193.206 g/mol
  • CAS Number : 922167-67-7

Synthesis of THQCA

The synthesis of THQCA typically involves cyclocondensation reactions followed by various substitution reactions to introduce functional groups that enhance its biological activity. For example, cyclohexadione can be condensed with glycinamide under basic conditions to form the desired tetrahydroquinoxaline structure.

Antagonistic Effects on Purinergic Receptors

Recent studies have highlighted the role of THQCA as a selective antagonist for P2X1 purinergic receptors. In isolated rat vas deferens preparations, THQCA demonstrated an IC50 value of approximately 134 μM, indicating its potential utility in modulating sperm transport and offering a novel non-hormonal approach to male contraception .

Antiproliferative Activity

THQCA has been evaluated for antiproliferative effects against various cancer cell lines. A related compound, 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid derivatives, showed remarkable potency with IC50 values as low as 0.071 μM against SMMC-7721 cells and 0.126 μM against HeLa cells . This suggests that modifications to the quinoxaline structure can significantly enhance its anticancer properties.

Study on P2X1-Purinoceptor Antagonism

In a study aimed at developing P2X1 antagonists, a series of analogues derived from THQCA were synthesized and tested. The results indicated that specific substitutions on the phenyl moiety could enhance receptor antagonism . The study outlined the methodology used for testing these compounds and provided detailed statistical analyses of the results.

CompoundIC50 (μM)Target Receptor
THQCA134P2X1
Compound 13d0.126HeLa
Compound 13d0.071SMMC-7721

The mechanism by which THQCA exerts its biological effects involves competitive antagonism at the P2X1 receptor sites. This was confirmed through concentration-response curves that demonstrated rightward shifts in agonist responses upon treatment with THQCA .

Therapeutic Applications

Given its biological activities, THQCA holds promise for several therapeutic applications:

  • Male Contraception : By inhibiting sperm transport through P2X1 antagonism.
  • Cancer Treatment : As a potential lead compound for developing new anticancer agents targeting specific pathways involved in cell proliferation.

Q & A

Q. What are the established synthetic routes for 3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid, and what are their respective yields and purity profiles?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions using precursors like 3-amino-5,5-dimethylcyclohex-2-enone or functionalized quinoline intermediates. For example, reacting 7,8-diamino-4-oxoquinoline-3-carboxylate derivatives with α-acetyl-N-arylhydrazonoyl chlorides in ethanol/triethylamine yields pyrido[2,3-f]quinoxaline analogs . Purification often employs column chromatography or recrystallization, with yields varying between 50–80% depending on substituent steric effects. Purity is confirmed via HPLC (>95%) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • NMR : Focus on the aromatic proton environment (quinoxaline ring protons at δ 7.5–8.5 ppm) and the carboxylic acid proton (δ ~12–13 ppm). 13C^{13}\text{C} NMR should confirm the carbonyl resonance (C=O at ~170 ppm) .
  • IR : Key stretches include the carboxylic acid O-H (~2500–3000 cm1^{-1}), C=O (~1680–1720 cm1^{-1}), and N-H (3300–3500 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) should align with the molecular weight (e.g., ~235–250 g/mol for related derivatives) .

Advanced Research Questions

Q. How does the compound’s electronic configuration influence its reactivity in nucleophilic substitution reactions, particularly at the 2-carboxylic acid position?

  • Methodological Answer : The electron-withdrawing carboxylic acid group activates the quinoxaline ring for nucleophilic attack. Computational studies (e.g., DFT) reveal enhanced electrophilicity at the C-2 position due to conjugation with the amino group. Experimental validation involves monitoring substitution kinetics with amines or thiols under varying pH (e.g., 4–9) to optimize reaction efficiency .

Q. What in vivo models are appropriate for evaluating the compound’s potential antihypoxic activity, and what methodological controls are critical for data reliability?

  • Methodological Answer : Normobaric hypoxia with hypercapnia models in rodents are commonly used. Key steps:
  • Dosing : Administer 10–50 mg/kg intraperitoneally 30 minutes before hypoxia induction.
  • Controls : Include vehicle (e.g., DMSO/saline) and positive controls (e.g., acetazolamide).
  • Endpoints : Measure survival time, blood gas parameters (pO2_2, pCO2_2), and tissue hypoxia markers (e.g., HIF-1α levels) .

Q. How do structural modifications (e.g., halogen substitution at position 3) affect the compound’s binding affinity to kinase targets, based on computational docking studies?

  • Methodological Answer :
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR).
  • Halogen Effects : Chloro or trifluoromethyl groups at C-3 enhance hydrophobic interactions (e.g., ΔG improvements of 1.5–2.0 kcal/mol). Validate with surface plasmon resonance (SPR) assays to correlate docking scores with experimental Kd_d values .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported biological activities (e.g., anticancer vs. mutagenic effects) of quinoxaline derivatives?

  • Methodological Answer :
  • Assay Conditions : Compare cell lines (e.g., HepG2 vs. bacterial mutagenicity tests like Ames assay) and concentrations used .
  • Metabolic Activation : Test metabolites using liver microsomes to identify pro-mutagenic intermediates.
  • Structural Specificity : Differentiate between imidazo[4,5-f]quinoxalines (mutagenic) and tetrahydroquinoxaline-carboxylic acids (lower mutagenicity due to reduced aromaticity) .

Stability and Safety Considerations

Q. What are the critical stability parameters (pH, temperature) for handling this compound in aqueous solutions?

  • Methodological Answer :
  • pH Stability : The carboxylic acid group is stable at pH 4–6; avoid alkaline conditions (>pH 8) to prevent hydrolysis.
  • Temperature : Store at –20°C in anhydrous DMSO or ethanol. Thermal degradation occurs above 40°C (TGA/DSC data) .

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